2-氨基-2-(3-溴苯基)乙醇

描述

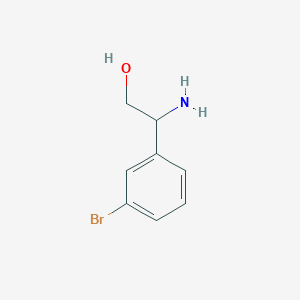

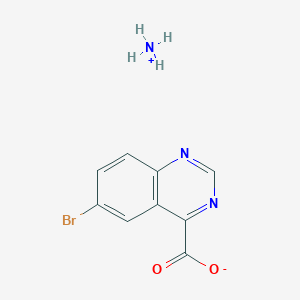

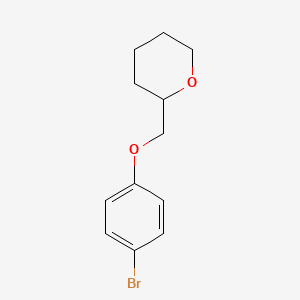

2-Amino-2-(3-bromophenyl)ethanol is a chemical compound that is of interest in the field of medicinal chemistry due to its potential as an intermediate in the synthesis of adrenergic agents and cardiovascular drugs. The compound features an amino group and a bromophenyl group attached to an ethanol backbone, which makes it a versatile building block for various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the resolution of 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol was achieved through lipase-catalyzed reactions, with hydrolysis yielding the best enantioselectivity . This indicates that enzymatic methods can be effective for producing enantiomerically pure compounds. Another study investigated the synthesis of 2-amino-(3-hydroxyphenyl) ethanol, which is structurally similar to 2-amino-2-(3-bromophenyl)ethanol, by hydrolysis and hydrogenolysis of an acetoxy derivative . Additionally, a new synthesis process for 2-(4-aminophenyl) ethanol was developed using β-phenylethanol as a starting material, achieving a high yield and purity through a four-step reaction sequence . These studies provide insights into the synthetic routes that could potentially be adapted for the synthesis of 2-amino-2-(3-bromophenyl)ethanol.

Molecular Structure Analysis

The molecular structure of 2-amino-2-(3-bromophenyl)ethanol is characterized by the presence of functional groups that can participate in various chemical reactions. The amino group is a nucleophile that can engage in reactions with electrophiles, while the bromophenyl moiety can undergo nucleophilic aromatic substitution reactions. The hydroxyl group of the ethanol part can be involved in esterification or etherification reactions. The studies referenced do not directly analyze the molecular structure of 2-amino-2-(3-bromophenyl)ethanol, but they do provide information on similar compounds that can be extrapolated to understand the reactivity of this compound .

Chemical Reactions Analysis

The chemical reactivity of compounds similar to 2-amino-2-(3-bromophenyl)ethanol has been explored in the context of heterocyclic compound synthesis. For example, phenolic cyclization of a related compound, 2-amino-(3-hydroxyphenyl) ethanol, with cyclic ketones resulted in the formation of tetrahydro-1,1-spiroheterocycloisoquinolines . This suggests that 2-amino-2-(3-bromophenyl)ethanol could also participate in cyclization reactions to form heterocyclic structures, which are often found in pharmacologically active molecules.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-amino-2-(3-bromophenyl)ethanol are not detailed in the provided papers, the properties of structurally related compounds have been characterized. For instance, the high HPLC purity of 2-(4-aminophenyl) ethanol indicates that it is possible to obtain high-purity products through careful synthesis and purification processes . The presence of the bromine atom in 2-amino-2-(3-bromophenyl)ethanol would likely increase its molecular weight and influence its boiling point and density compared to non-brominated analogs. The amino and hydroxyl groups would contribute to the compound's solubility in polar solvents and its potential for hydrogen bonding, which could affect its crystallization and melting point properties.

科学研究应用

Copper-Catalyzed Amination

铜催化的直接氨基化反应对于有机化学至关重要,包括对2-氨基-2-(3-溴苯基)乙醇等衍生物的氨基化。该过程涉及在乙醇中使用偶氮三唑作为氨基源,从而合成具有良好产率的对位官能化芳香胺。这种氨基化对于开发复杂的有机化合物至关重要(Haibo Zhao, H. Fu, R. Qiao, 2010)。

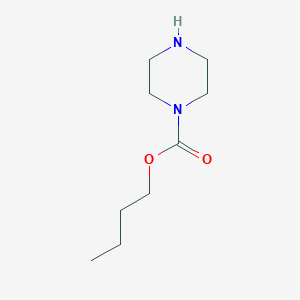

合成心血管药物中间体

2-氨基-2-(3-溴苯基)乙醇在合成心血管药物的关键中间体中发挥作用。利用β-苯乙醇作为原料,已开发出一种新的合成过程,用于生产2-(4-氨基苯基)乙醇,这是一个关键中间体。该过程涉及酯化、硝化、水解和还原,总产率达到66.4%,纯度高,突显了其工业应用价值(Zhang Wei-xing, 2013)。

三羟基苯基丙醇类似物的开发

涉及1-(4-溴苯基)-3-吗啉基-2-苯基丙酮衍生物和格氏试剂化合物的反应导致了三级氨基醇,这些化合物是三羟基苯基丙醇的类似物。这些化合物在乙醚中合成,产生一系列3-(4-溴苯基)-1-吗啉基-2-苯基烷-3-醇盐酸盐,展示了溴苯基衍生物在合成新型有机化合物中的多功能性(A. U. Isakhanyan, G. Gevorgyan, G. Panosyan, 2008)。

手性氨基醇的合成

合成新型多齿手性氨基醇,包括从5-溴-2-二甲基氨基-1-苯基化合物衍生的氨基醇,是另一个应用。这些化合物是从L-苯甘氨酸和N,N-二甲基苯胺合成的,表明溴苯基衍生物在为各种应用创建手性分子中的重要性(S. Kai, 2012)。

HIV-1非核苷逆转录酶抑制剂的合成

溴苯基衍生物还用于合成HIV-1非核苷逆转录酶抑制剂的β-氨基醇。一个例子是制备4β-吗啉基-3α-醇以合成DPC 963,一种药物候选。这一应用突显了这些化合物在开发药物中的作用(G. Kauffman et al., 2000)。

安全和危害

- Hazard Statements : The compound poses minimal hazards. It is classified as a warning (H302-H315-H319-H335) according to the Globally Harmonized System (GHS).

- Precautions : Handle with care, avoid inhalation, and protect eyes and skin.

- MSDS : For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

未来方向

Research on 2-Amino-2-(3-bromophenyl)ethanol continues to explore its applications in organic synthesis, medicinal chemistry, and materials science. Future studies may focus on:

- Developing more efficient synthetic routes.

- Investigating its biological activity and potential as a drug lead.

- Exploring its role in catalysis and functional materials.

Remember that this analysis is based on available information, and further research may reveal additional insights. If you need more specific details, consider consulting relevant scientific literature or experts in the field.

属性

IUPAC Name |

2-amino-2-(3-bromophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQRKZFQSCBVEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(3-bromophenyl)ethanol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1291567.png)

![6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1291568.png)

![9-Benzyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B1291588.png)